

Goralatide Acetate: A Technical Guide to its Structure, Properties, and Analysis

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Compound of Interest		
Compound Name:	Goralatide (acetate)	
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Introduction

Goralatide, also known as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), is an endogenous tetrapeptide that has garnered significant interest in the scientific community for its role as a physiological regulator of hematopoiesis and its potent anti-inflammatory and anti-fibrotic properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for Goralatide acetate. It is designed to serve as a valuable resource for researchers and professionals involved in the study and development of this promising therapeutic peptide.

Chemical Structure and Identification

Goralatide is a tetrapeptide with the amino acid sequence Ser-Asp-Lys-Pro, where the N-terminus is acetylated.[4] The acetate salt form is commonly used in research and development.



Identifier	Value
IUPAC Name	(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid[4]
Synonyms	Ac-SDKP, N-Acetyl-Ser-Asp-Lys-Pro, Seraspenide[4]
CAS Number	120081-14-3[4]
Amino Acid Sequence	Ac-Ser-Asp-Lys-Pro-OH

Physicochemical Properties

A summary of the key chemical and physical properties of Goralatide is presented below. It is important to note that experimental values for pKa and isoelectric point are not readily available in the reviewed literature. The provided values are based on computational predictions.



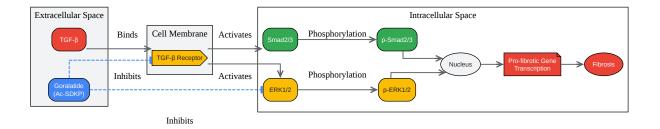
Property	Value	Source
Molecular Formula	C20H33N5O9	[4]
Molecular Weight	487.5 g/mol	[4][5]
Form	Acetate Salt	N/A
Appearance	White to off-white powder	N/A
Solubility	Soluble in water[5]	N/A
Purity	≥95%	[5]
Predicted XLogP3	-5.4	[4]
Topological Polar Surface Area	228 Ų	[4]
Predicted pKa	Acidic pKa values for the two carboxyl groups and a basic pKa for the lysine amino group are expected. Precise experimental values are not readily available.	N/A
Predicted Isoelectric Point (pI)	Due to the presence of one basic (Lys) and one acidic (Asp) residue, the pl is predicted to be in the acidic to neutral range. Precise experimental values are not readily available.	N/A

Mechanism of Action and Signaling Pathway

Goralatide acetate exerts its biological effects, particularly its anti-fibrotic actions, by modulating specific signaling pathways. A key mechanism involves the inhibition of the Transforming Growth Factor-beta (TGF- β) signaling cascade. TGF- β is a cytokine that plays a central role in tissue fibrosis. Upon binding to its receptor, TGF- β activates Smad proteins (Smad2/3), which then translocate to the nucleus and induce the transcription of pro-fibrotic genes. Goralatide has been shown to interfere with this pathway, as well as the downstream Extracellular signal-



regulated kinase (ERK) 1/2 pathway, thereby reducing the expression of fibrotic markers like collagen.



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Goralatide's inhibition of the TGF-β signaling pathway.

Experimental ProtocolsHigh-Performance Liquid Chromatography (HPLC)

A common method for the analysis and quantification of Goralatide (Ac-SDKP) involves reverse-phase HPLC.

- Column: C-18 column (e.g., 4 μm particle size).
- Mobile Phase: A linear gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. A
 typical gradient might run from a low to a high concentration of acetonitrile over a period of
 25 minutes.
- Detection: UV detection at an appropriate wavelength for the peptide bonds (typically 210-220 nm).
- Sample Preparation: Samples containing Goralatide are often treated to stop enzymatic degradation. For instance, in biological samples, the reaction can be stopped by adding



0.1% TFA. The sample is then centrifuged to remove precipitates before injection into the HPLC system.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of Goralatide. An on-line solid-phase extraction liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method has been developed for its determination in human plasma.

- Sample Preparation: Direct injection of plasma samples for on-line SPE.
- Chromatography: Reversed-phase liquid chromatography.
- Ionization: Electrospray ionization (ESI).
- Mass Analysis: Tandem mass spectrometry (MS/MS) in multiple reaction-monitoring (MRM) mode.
- MRM Transition: The MRM ion transition for Goralatide is m/z 488 → 129 (quantitative ion).
- Internal Standard: A stable isotope-labeled version of Goralatide, such as Ac-SDKP-(13)C(6),
 (15)N(2), can be used for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, detailed protocol for Goralatide acetate is not readily available, general principles for peptide NMR can be applied for its structural characterization.

- Sample Preparation: The peptide is dissolved in a suitable deuterated solvent, commonly D₂O or a mixture of H₂O/D₂O, to a concentration suitable for NMR analysis (typically in the millimolar range). The pH of the sample should be carefully adjusted.
- 1D ¹H NMR: This provides information about the number and types of protons in the molecule. The chemical shifts of the amide protons can give insights into the peptide's conformation.
- 2D NMR Experiments:



- COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in assigning protons within the same amino acid residue.
- TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the complete assignment of amino acid residues.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons
 that are close in space, which is crucial for determining the three-dimensional structure of
 the peptide.
- ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, facilitating the assignment of carbon signals.
- Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon resonances and to determine the solution structure and dynamics of Goralatide acetate.

Conclusion

Goralatide acetate is a tetrapeptide with significant therapeutic potential, particularly in the realms of hematopoiesis, inflammation, and fibrosis. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and the analytical methods used for its characterization. The information presented herein is intended to support further research and development of this important biomolecule.

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